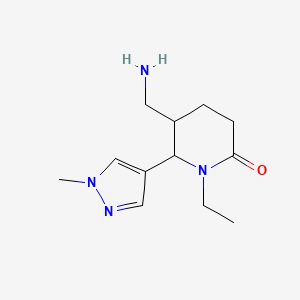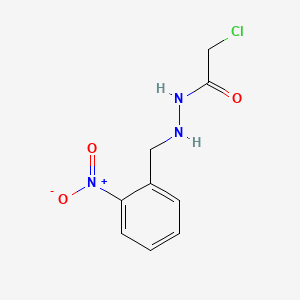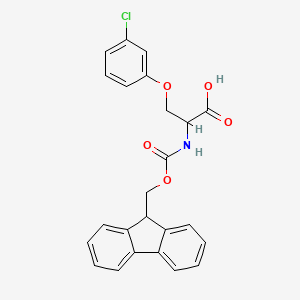
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans, is a chiral compound with significant potential in various fields of scientific research. This compound features a piperidin-2-one core substituted with an aminomethyl group, an ethyl group, and a 1-methyl-1H-pyrazol-4-yl group. Its unique structure makes it an interesting subject for studies in organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans, typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidin-2-one core, followed by the introduction of the aminomethyl, ethyl, and pyrazolyl substituents. The reaction conditions often include the use of strong bases, such as sodium hydride, and various organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The final product is usually purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans, has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans, involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to modulate signal transduction processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1H-pyrazol-4-yl)piperidin-2-one: Lacks the methyl group on the pyrazole ring.
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one: The pyrazole ring is substituted at a different position.
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-imidazol-4-yl)piperidin-2-one: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
rac-(5R,6S)-5-(aminomethyl)-1-ethyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trans, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-methyl-1H-pyrazol-4-yl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H20N4O |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
5-(aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one |
InChI |
InChI=1S/C12H20N4O/c1-3-16-11(17)5-4-9(6-13)12(16)10-7-14-15(2)8-10/h7-9,12H,3-6,13H2,1-2H3 |
InChI-Schlüssel |
SPSJEKJDZBPWEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(C(CCC1=O)CN)C2=CN(N=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,2R,4S,5S)-4-aminobicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B12310930.png)
![1-[(1R)-1-azidoethyl]-4-chlorobenzene](/img/structure/B12310932.png)
![(2R,3aR,6S,7aR)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12310938.png)


![[(6Z,10Z)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12310962.png)


![N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B12310985.png)

![rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis](/img/structure/B12310995.png)
![Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12311000.png)
![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)

